Reutericyclin is a unique tetramic acid with antimicrobial properties []. It is produced by certain strains of Limosilactobacillus reuteri (formerly known as Lactobacillus reuteri) [, ], a bacterium commonly found in the gastrointestinal tracts of humans and animals. In addition, some strains of Streptococcus mutans also produce reutericyclin through a hybrid nonribosomal peptide synthetase/polyketide synthase (NRPS/PKS) biosynthetic gene cluster called muc [, ]. Reutericyclin plays a significant role in scientific research, particularly in the fields of microbiology, food science, and potentially medicine, due to its potent antimicrobial activity against a wide range of bacteria [, , ].
Structure-Activity Relationship Studies: Developing a deeper understanding of the relationship between reutericyclin's structure and its biological activity is essential for designing analogs with enhanced efficacy and specific targeting. [, ]
Drug Development: Reutericyclin's potent activity against multidrug-resistant bacteria, especially C. difficile, makes it a valuable lead for developing novel antibiotics. [, ]
Delivery Systems: Designing effective delivery systems for reutericyclin, especially for gastrointestinal applications, is crucial to overcome its poor absorption across the intestinal epithelia. [, ]
Combinatorial Therapies: Exploring the potential of combining reutericyclin with other antimicrobial agents could enhance its efficacy and broaden its application spectrum. [, ]
Ecological Impact: Further research is needed to fully elucidate the ecological consequences of reutericyclin production by both beneficial and pathogenic bacteria in various environments. [, , ]
Reutericyclin is primarily sourced from Lactobacillus reuteri strains, specifically those capable of synthesizing this compound. These strains have been identified through genomic studies that reveal specific genetic determinants responsible for reutericyclin biosynthesis, including nonribosomal peptide synthetases and polyketide synthases . The compound is classified as a membrane-active antibiotic due to its ability to disrupt bacterial cell membranes, leading to cell death.
The synthesis of reutericyclin involves complex chemical processes that allow for the modification of its structure to enhance its antibacterial activity. Various synthetic approaches have been developed to create analogs of reutericyclin, focusing on altering specific positions on its tetramic acid core.
Reutericyclin is characterized by a unique molecular structure consisting of a tetramic acid core flanked by specific substituents:
The molecular mass of reutericyclin has been determined to be approximately 349 Da, confirming its classification as a small molecule antibiotic .
The chemical reactions involved in the biosynthesis of reutericyclin are primarily catalyzed by enzymes encoded within the Lactobacillus reuteri genome. The key reactions include:
These biosynthetic pathways are essential for producing the active form of reutericyclin, which can then exert its antimicrobial effects.
Reutericyclin exerts its antibacterial effects primarily through disruption of bacterial cell membranes. The mechanism involves:
Reutericyclin possesses several notable physical and chemical properties:
Reutericyclin has potential applications in various scientific fields:
Reutericyclin is a specialized antimicrobial tetramic acid derivative produced by specific bacterial strains, distinguished by its potent activity against Gram-positive pathogens. This compound represents a unique class of bacteriocins with a well-defined proton-ionophore mechanism, making it a significant focus of research in microbiology and natural product chemistry. Its discovery in food ecosystems and subsequent characterization has provided insights into microbial competition and potential biotechnological applications, while its complex biosynthesis reflects sophisticated evolutionary adaptations in producer organisms [3] [7].
Reutericyclin was first isolated and characterized in 2000 from Limosilactobacillus reuteri (then classified as Lactobacillus reuteri) strain LTH2584, a sourdough isolate. Researchers identified it as the causative agent behind broad-spectrum antimicrobial activity that could not be attributed to organic acids, bacteriocins, or the known compound reuterin [3]. Initial purification involved solvent extraction, gel filtration, and RP-HPLC, revealing a low molecular weight (349 Da) hydrophobic molecule [3]. The name "reutericyclin" acknowledges Gerhard Reuter, who pioneered the taxonomic classification of lactic acid bacteria in the 1960s [10]. Unlike reuterin (a glycerol-derived antimicrobial), reutericyclin demonstrated distinct bactericidal properties, notably against spoilage organisms in sourdough fermentations. This discovery was pivotal in explaining the ecological dominance of L. reuteri in industrial sourdough starters, where it persists for over a decade by inhibiting competitors like Lactobacillus sanfranciscensis [3] [7]. Subsequent research confirmed its production in situ during fermentation, establishing its role in microbial antagonism [7].
Table 1: Key Milestones in Reutericyclin Research
Year | Discovery | Significance |
---|---|---|
2000 | Isolation from L. reuteri LTH2584 [3] | First structural and functional characterization as a tetramic acid antibiotic |
2004 | Identification as a proton-ionophore [7] | Elucidated mode of action: dissipation of transmembrane pH gradient |
2015 | Genetic characterization of rtc biosynthetic cluster [4] | Revealed nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) involvement |
2022 | Discovery in Streptococcus mutans oral biofilms [1] | Expanded known producers beyond L. reuteri; linked to dental caries ecology |
2025 | Role in mitigating risperidone-induced weight gain [2] | Demonstrated metabolic influence in murine models via gut microbiome modulation |
Reutericyclin production is strain-specific within Limosilactobacillus reuteri, a heterofermentative lactic acid bacterium (LAB) resident in the gastrointestinal tracts of humans, poultry, and rodents. Genomic analyses reveal that only a subset of strains harbor the 14-gene rtc biosynthetic cluster, which resides on a genomic island indicative of horizontal gene transfer [4] [10]. This cluster encodes:
Notably, the rtc cluster shares evolutionary origins with biosynthetic pathways in Streptococcus mutans (mutanocyclin) and Lactobacillus plantarum, suggesting ancestral gene exchange [4]. Expression is regulated by environmental cues; for example, fatty acid availability in growth media influences yield and cellular distribution [3]. Deletion of rtcN or rtcABC abolishes production but not self-resistance, which is mediated by adjacent transporter genes [4]. Ecologically, reutericyclin production favors L. reuteri in nutrient-rich niches like sourdough and the gut, where it inhibits competitors including Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis [3] [10].
Table 2: Genetic Determinants of Reutericyclin Biosynthesis
Gene | Function | Domain Architecture | Deletion Effect |
---|---|---|---|
rtcN | Nonribosomal peptide synthetase | Condensation-Adenylation-Thiolation | Abolishes production |
rtcK | Polyketide synthase | Ketosynthase-ACP-Thioesterase | Not tested |
rtcA | Diacetylphloroglucinol-like acetyltransferase | Acetyltransferase domain | Abolishes production |
rtcB | Accessory acetylation | Unknown | Abolishes production |
rtcC | Accessory acetylation | Unknown | Abolishes production |
rtcT | Transporter | MFS efflux pump | Loss of self-resistance |
Reutericyclin belongs to the tetramic acid class, characterized by a 2,4-pyrrolidinedione core formed via cyclization of leucine-derived intermediates. Its structure consists of three key moieties (Fig. 1):
Fig. 1: Core Structure of Reutericyclin (C₂₀H₃₁NO₄; MW 349.46 g/mol)
O ║ O=C(CH₃) | C - N - C(=O) - CH=CH - (CH₂)₆CH₃ ║ | O CH₂CH(CH₃)₂
Structural analogs include:
Table 3: Natural and Synthetic Tetramic Acid Analogs of Reutericyclin
Compound | R1 (C5) | R2 (N1) | R3 (C3) | Bioactivity |
---|---|---|---|---|
Reutericyclin | Isobutyl | trans-2-Decenoyl | Acetyl | Broad vs. Gram-positives; proton ionophore |
Reutericyclin A | Isobutyl | Saturated C₁₀:₀ | Acetyl | Reduced activity vs. B. subtilis [1] |
Mutanocyclin | Isobutyl | H | Acetyl | Anti-inflammatory; no antimicrobial [1] |
Synthetic analog 5 | Isobutyl | 6-Phenylhexanoyl | Acetyl | Enhanced vs. MRSA [5] |
Synthetic analog 13 | Isobutyl | trans-2-Decenoyl | 4-Fluorobenzoyl | Comparable to reutericyclin [5] |
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